2-(naphthalen-1-yl)-N-[(5E)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-[(5E)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with a unique structure that combines naphthalene, pyridine, and thiazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-[(5E)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of naphthalene derivatives with thiazolidine and pyridine derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-[(5E)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(naphthalen-1-yl)-N-[(5E)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-[(5E)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-2-yl)ethane-1-thiol
- 2-(naphthalen-1-yl)acetonitrile
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
Compared to similar compounds, 2-(naphthalen-1-yl)-N-[(5E)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities .
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S2/c25-19(12-15-8-5-7-14-6-1-2-10-17(14)15)23-24-20(26)18(28-21(24)27)13-16-9-3-4-11-22-16/h1-11,13H,12H2,(H,23,25)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFECEIDGIFYNIN-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN3C(=O)C(=CC4=CC=CC=N4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN3C(=O)/C(=C\C4=CC=CC=N4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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